2-(3-Methoxypyrrolidine-1-carbonyl)quinoline
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Overview
Description
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is a heterocyclic compound that features a quinoline core structure with a 3-methoxypyrrolidine-1-carbonyl substituent. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxypyrrolidine moiety enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with various substituents at the nitrogen or carbon positions.
Scientific Research Applications
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxypyrrolidine moiety can enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
3-Methoxyquinoline: A derivative with a methoxy group at the 3-position.
Uniqueness
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is unique due to the presence of the methoxypyrrolidine moiety, which enhances its pharmacological properties compared to simpler quinoline derivatives. This structural modification allows for improved binding to biological targets and increased biological activity .
Properties
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCYFNSPZPDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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